molecular formula C10H17NO2 B14020067 ((2R)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol

((2R)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol

Cat. No.: B14020067
M. Wt: 183.25 g/mol
InChI Key: TUUMSNUGKYHULE-YHMJZVADSA-N
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Description

((2R)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is a complex organic compound with a unique structure that includes a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions to form the pyrrolizine ring. The methoxy and methylene groups are introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are often employed to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

((2R)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

((2R)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ((2R)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2R)-2-Methoxy-6-methylenetetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is unique due to its specific structural features, such as the pyrrolizine ring and methoxy group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

[(2R)-2-methoxy-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol

InChI

InChI=1S/C10H17NO2/c1-8-3-10(7-12)4-9(13-2)6-11(10)5-8/h9,12H,1,3-7H2,2H3/t9-,10?/m1/s1

InChI Key

TUUMSNUGKYHULE-YHMJZVADSA-N

Isomeric SMILES

CO[C@@H]1CC2(CC(=C)CN2C1)CO

Canonical SMILES

COC1CC2(CC(=C)CN2C1)CO

Origin of Product

United States

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